An In-Depth Technical Guide to Biotin-TEG-ATFBA: A Trifunctional Reagent for Advanced Proteomics
An In-Depth Technical Guide to Biotin-TEG-ATFBA: A Trifunctional Reagent for Advanced Proteomics
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Biotin-TEG-ATFBA is a versatile, trifunctional chemical probe designed for advanced applications in chemical biology and proteomics. This reagent integrates three key functionalities into a single molecule: a biotin moiety for affinity purification, a triethylene glycol (TEG) spacer to enhance solubility and minimize steric hindrance, and a p-azido-tetrafluorobenzamide (ATFBA) group, which serves as a highly reactive photo-crosslinking agent. Its chemical formula is C27H37F4N7O6S, with a molecular weight of 663.69 g/mol and a CAS Number of 1264662-85-2. This unique combination of features enables researchers to covalently capture interacting biomolecules upon photoactivation and subsequently enrich them for identification and analysis. Additionally, the azide group within the ATFBA moiety allows for its use in bio-orthogonal "click chemistry" reactions, further expanding its utility in bioconjugation.
Physicochemical and Structural Properties
| Property | Value |
| Chemical Formula | C27H37F4N7O6S |
| Molecular Weight | 663.69 g/mol |
| CAS Number | 1264662-85-2 |
| Synonyms | Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide), EZ-Link TFPA-PEG3-Biotin |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
| Storage | Store at -20°C, protected from light |
Mechanism of Action and Key Applications
Biotin-TEG-ATFBA is engineered for two primary, powerful applications in modern biological research: photoaffinity labeling and click chemistry.
Photoaffinity Labeling
The core of Biotin-TEG-ATFBA's utility lies in its perfluorophenyl azide (PFPA) group. Upon exposure to UV light (typically in the range of 254-365 nm), the azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including proteins, by inserting into C-H and N-H bonds. This process, known as photoaffinity labeling, allows for the irreversible capture of binding partners in close proximity to a molecule of interest that has been conjugated to the Biotin-TEG-ATFBA probe. The biotin tag then facilitates the selective isolation and enrichment of these crosslinked complexes using streptavidin-coated beads for subsequent analysis by techniques such as mass spectrometry.[1]
The perfluorinated aromatic ring enhances the stability of the nitrene intermediate, which minimizes intramolecular rearrangement and promotes higher crosslinking yields compared to non-fluorinated aryl azides.[2]
Click Chemistry
The azide functional group also enables Biotin-TEG-ATFBA to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This highly efficient and specific reaction forms a stable triazole linkage with molecules containing a terminal alkyne. This allows for the precise and covalent attachment of Biotin-TEG-ATFBA to alkyne-modified biomolecules in a bio-orthogonal manner.[4]
Experimental Protocols
While specific experimental conditions should be optimized for each application, the following provides a general framework for the use of Biotin-TEG-ATFBA.
Photoaffinity Labeling Protocol (General Workflow)
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Probe Conjugation: The molecule of interest (e.g., a small molecule inhibitor, peptide, or protein) is first conjugated to Biotin-TEG-ATFBA. This typically involves a reaction between a reactive group on the molecule of interest and a complementary functional group on a derivatized form of the probe.
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Incubation with Biological Sample: The conjugated probe is incubated with the biological sample (e.g., cell lysate, purified protein mixture, or intact cells) to allow for binding to its target(s).
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UV Irradiation: The sample is irradiated with UV light to activate the perfluorophenyl azide and induce crosslinking. Optimal wavelength and duration of exposure need to be determined empirically, but a common starting point is 320 nm.[5]
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Enrichment of Crosslinked Complexes: The biotinylated and crosslinked protein complexes are captured and enriched from the sample using streptavidin-functionalized affinity media (e.g., agarose or magnetic beads).
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Elution and Analysis: The captured proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer, and subsequently identified and characterized, typically by mass spectrometry-based proteomic analysis.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol is adapted for the conjugation of Biotin-TEG-ATFBA to an alkyne-modified biomolecule.
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Reagent Preparation:
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Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.
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Prepare a stock solution of Biotin-TEG-ATFBA in DMSO.
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Prepare a stock solution of copper(II) sulfate (CuSO4).
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Prepare a stock solution of a copper(I)-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.
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Freshly prepare a stock solution of a reducing agent, such as sodium ascorbate, in water.
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Reaction Setup:
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In a microcentrifuge tube, combine the alkyne-modified biomolecule, Biotin-TEG-ATFBA, CuSO4, and THPTA. A common molar ratio of CuSO4 to THPTA is 1:5 to protect biomolecules from oxidative damage.
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The final concentration of the reactants should be optimized, but a starting point is often in the low micromolar to millimolar range.
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Initiation and Incubation:
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. The reaction can be protected from light.
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Purification:
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Purify the biotinylated product from excess reagents using an appropriate method, such as dialysis, size-exclusion chromatography, or precipitation.
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Visualizations
Photoaffinity Labeling Workflow
Caption: Workflow for photoaffinity labeling using Biotin-TEG-ATFBA.
Click Chemistry Reaction Pathway
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using Biotin-TEG-ATFBA.
References
- 1. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. addition reaction | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. interchim.fr [interchim.fr]
- 5. politesi.polimi.it [politesi.polimi.it]
